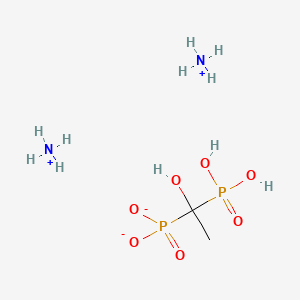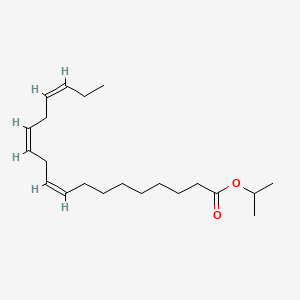
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid ester, characterized by its three cis double bonds at the 9th, 12th, and 15th positions. It is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate finds applications in several fields:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of cosmetics, lubricants, and as a bio-based solvent.
Mecanismo De Acción
The mechanism of action of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent acid of the ester.
(9Z,12Z,15Z)-9,12,15-Octadecatrienal: An aldehyde derivative.
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA: A longer-chain polyunsaturated fatty acid ester
Uniqueness
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent acid and other derivatives. Its ester form enhances its solubility in organic solvents and its stability, making it more suitable for various industrial applications .
Propiedades
Número CAS |
83918-59-6 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11- |
Clave InChI |
SQOVKJOWVZUDDC-AGRJPVHOSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


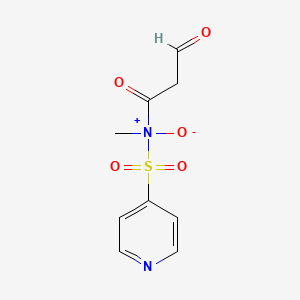

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
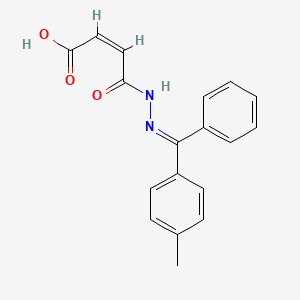
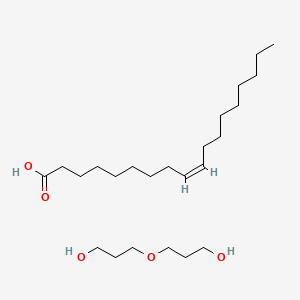
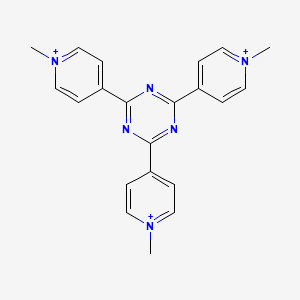
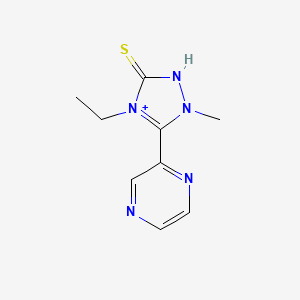



![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)


